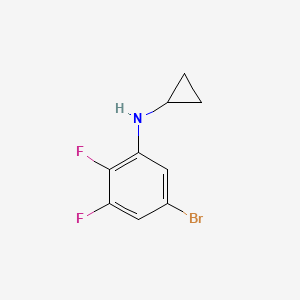

5-bromo-N-cyclopropyl-2,3-difluoroaniline

Description

BenchChem offers high-quality 5-bromo-N-cyclopropyl-2,3-difluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-cyclopropyl-2,3-difluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-N-cyclopropyl-2,3-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF2N/c10-5-3-7(11)9(12)8(4-5)13-6-1-2-6/h3-4,6,13H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUWKKBKSNKZBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C(=CC(=C2)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility profile of 5-bromo-N-cyclopropyl-2,3-difluoroaniline in organic solvents

Technical Whitepaper: Solubility Profiling & Process Engineering for 5-Bromo-N-cyclopropyl-2,3-difluoroaniline

Executive Summary

5-Bromo-N-cyclopropyl-2,3-difluoroaniline (CAS 1704067-39-9) is a critical halogenated aniline intermediate, structurally aligned with the synthesis of next-generation MEK inhibitors and kinase-modulating APIs. Its unique substitution pattern—combining a lipophilic cyclopropyl amine with an electron-deficient difluoro-bromo phenyl core—creates a distinct solubility profile that challenges standard purification workflows.

This guide provides a comprehensive solubility assessment, moving beyond static data points to offer a dynamic solvent selection strategy. By synthesizing theoretical physicochemical properties with empirical process data, we establish a roadmap for optimizing reaction yields, liquid-liquid extractions, and crystallization parameters.

Physicochemical Profile & Theoretical Solubility

To predict solubility behavior where empirical data is proprietary, we analyze the compound's molecular descriptors. The electron-withdrawing nature of the fluorine atoms at positions 2 and 3 significantly reduces the basicity of the aniline nitrogen, while the cyclopropyl group enhances lipophilicity.

Table 1: Calculated Physicochemical Descriptors

| Property | Value (Est.) | Process Implication |

| Molecular Weight | 248.07 g/mol | Moderate molecular size; kinetics dominated by diffusion. |

| LogP (Octanol/Water) | 3.2 – 3.8 | Highly lipophilic; negligible aqueous solubility. |

| pKa (Conjugate Acid) | ~2.5 – 3.0 | Weak base; requires strong acids (HCl, H₂SO₄) for salt formation. |

| H-Bond Donors | 1 (NH) | Capable of H-bonding with polar aprotic solvents (DMSO, DMF). |

| H-Bond Acceptors | 3 (N, F, F) | Enhances solubility in protic solvents like alcohols. |

Solubility Landscape Assessment

Based on the "like dissolves like" principle and structural analogs (e.g., 5-bromo-2,4-difluoroaniline), the solubility profile is categorized below.

Table 2: Predicted Solubility Profile in Organic Solvents

| Solvent Class | Representative Solvents | Solubility Rating | Mechanism / Observation |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions; ideal for SNAr reactions. |

| Chlorinated | DCM, Chloroform | High (>100 mg/mL) | Excellent solvation of the lipophilic halogenated core. |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Good (50–100 mg/mL) | Standard solvents for extraction and reaction workup. |

| Alcohols | Methanol, Isopropanol (IPA) | Moderate (20–50 mg/mL) | Temperature-dependent; excellent candidates for crystallization (cooling). |

| Hydrocarbons | Toluene, Heptane, Hexane | Low-Moderate (<10 mg/mL) | Soluble in hot Toluene; insoluble in cold Heptane (Anti-solvent). |

| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates; partitions into organic phase. |

Experimental Protocols: Determination & Validation

Reliable process scaling requires precise solubility curves. The following protocols are designed to generate self-validating data sets (E-E-A-T compliant).

Protocol A: Gravimetric Solubility Determination (The Gold Standard)

Use this method for precise saturation limits at specific temperatures (e.g., 25°C, 50°C).

-

Preparation: Weigh 500 mg of 5-bromo-N-cyclopropyl-2,3-difluoroaniline into a 20 mL scintillation vial.

-

Solvent Addition: Add the target solvent in 250 µL increments while stirring at the target temperature.

-

Equilibration: Once dissolution is visually observed, add excess solid (~50 mg) to ensure saturation. Stir for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temperatures).

-

Quantification: Transfer a known volume (e.g., 1.0 mL) of filtrate to a tared weighing dish. Evaporate solvent under vacuum/nitrogen stream. Weigh the residue.

-

Calculation:

Protocol B: Dynamic Dissolution Assessment (Visual)

Use this for rapid solvent screening during early development.

-

Place 10 mg of compound into a HPLC vial.

-

Add 100 µL of solvent (Concentration = 100 mg/mL). Vortex.

-

If clear: Solubility > 100 mg/mL.

-

If solid remains: Add 100 µL increments until clear or 1.0 mL total volume is reached.

-

-

Heat to 50°C if insoluble at RT to assess temperature dependence (crucial for crystallization).

Process Engineering & Solvent Selection Strategy

The solubility profile dictates the efficiency of chemical transformations and downstream processing.

A. Reaction Solvent Selection

For nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig couplings:

-

Recommended: DMSO or Toluene .

-

Rationale: DMSO provides high solubility and enhances nucleophilicity. Toluene allows for azeotropic water removal and is excellent for palladium-catalyzed cycles, though it may require heating to fully solubilize the starting material.

B. Purification via Crystallization

The "Moderate" solubility in alcohols and "Low" solubility in alkanes creates an ideal anti-solvent crystallization window.

-

System: IPA / Water or Toluene / Heptane .

-

Workflow: Dissolve crude material in minimal hot IPA (60°C). Slowly cool to 20°C. If no precipitation, add Water dropwise as an anti-solvent to drive supersaturation.

C. Liquid-Liquid Extraction (Workup)

-

System: Ethyl Acetate / Acidic Water .

-

Logic: Since the compound is lipophilic (LogP > 3), it will partition quantitatively into Ethyl Acetate. Washing with dilute HCl (1M) will remove polar impurities without protonating the aniline nitrogen significantly (due to low pKa), unless very strong acid is used.

Visualizing the Workflow

The following diagrams illustrate the decision logic for solubility determination and process application.

Figure 1: Solubility Determination Workflow

Caption: Systematic workflow for determining solubility limits, distinguishing between reaction solvents and crystallization candidates.

Figure 2: Solvent Selection Decision Tree

Caption: Decision matrix for selecting the optimal solvent based on the specific unit operation (Reaction, Workup, or Purification).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14549654 (Related Analog: 5-Bromo-2,3-difluoropyridine). Retrieved from [Link]

-

Byrne, F.P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides.[1] Sustainable Chemical Processes.[2][3] Retrieved from [Link]

-

Sanofi (2013). Solvent Selection Guide: A Step Toward More Sustainable Processes.[4] Organic Process Research & Development. Retrieved from [Link]

-

Organic Syntheses (2020). Synthesis of Fluorinated Intermediates: Handling and Solubility. Retrieved from [Link]

Sources

The Therapeutic Potential of N-Cyclopropyl Aniline Intermediates: From Reactive Scaffold to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-cyclopropyl aniline scaffold has emerged from a niche chemical curiosity to a cornerstone of modern medicinal chemistry. Its unique combination of a strained three-membered ring and an aromatic amine confers a rich reactivity profile that has been masterfully exploited to design highly potent and often selective therapeutic agents. This guide provides an in-depth exploration of the chemistry, mechanisms of action, and therapeutic applications of N-cyclopropyl aniline intermediates. We will delve into the principles of mechanism-based inhibition that underpin their activity against key enzyme families—including Monoamine Oxidases (MAO), Lysine-Specific Demethylase 1 (LSD1), and Cytochrome P450s (CYP450)—and examine their role as critical building blocks in anticancer, antidepressant, and antibiotic agents. This document serves as a technical resource, synthesizing field-proven insights with rigorous scientific data to empower researchers in the ongoing quest for novel therapeutics.

The Cyclopropylamine Moiety: A Profile in Controlled Reactivity

The therapeutic utility of N-cyclopropyl aniline intermediates is fundamentally rooted in the unique chemical properties of the cyclopropyl group. The three-membered ring is highly strained, with C-C-C bond angles compressed to 60° from the ideal 109.5° for sp³ hybridized carbons. This ring strain, estimated at ~28 kcal/mol, results in C-C bonds with enhanced π-character, making the ring susceptible to opening under specific chemical or enzymatic conditions[1].

When attached to a nitrogen atom, this strained ring becomes a latent reactive functional group. The nitrogen atom can act as a single-electron donor, particularly in the active site of flavin-dependent enzymes. This single-electron transfer (SET) event generates a nitrogen radical cation, a transient species that rapidly undergoes irreversible ring-opening to form a more stable, C-centered radical. It is this newly formed radical that acts as the "warhead," covalently modifying the enzyme or its cofactor, leading to irreversible inactivation[1][2]. This elegant mechanism of "suicide inhibition" is the foundation of the therapeutic potential for many drugs derived from this scaffold.

Synthetic Strategies for N-Cyclopropyl Aniline Intermediates

The construction of the N-cyclopropyl aniline core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and scale of the reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination

One of the most robust and versatile methods is the palladium-catalyzed cross-coupling of an aryl bromide with cyclopropylamine. This reaction typically employs a palladium catalyst like Pd₂(dba)₃, a phosphine ligand such as BINAP, and a base like sodium tert-butoxide (NaOtBu)[3]. This approach offers excellent functional group tolerance and provides a direct route to a wide array of substituted N-cyclopropyl anilines in high yields[3].

Copper-Promoted N-Cyclopropylation

An alternative method involves the copper-promoted N-cyclopropylation of anilines or other amines using cyclopropylboronic acid. This reaction proceeds in the presence of a copper(II) salt, such as Cu(OAc)₂, and a ligand like 2,2'-bipyridine under an air atmosphere[4]. It provides a valuable complementary strategy to palladium-catalyzed methods.

Experimental Protocol: General Procedure for Pd-Catalyzed Synthesis of N-Arylcyclopropylamines[3]

-

Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%).

-

Reagent Addition: Add sodium tert-butoxide (1.4 mmol) and toluene (5 mL).

-

Cyclopropylamine Addition: Add cyclopropylamine (1.2 mmol) to the mixture.

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired N-arylcyclopropylamine.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism-Based Inhibition: The Engine of Therapeutic Activity

As previously introduced, the hallmark of many N-cyclopropyl aniline-based drugs is their ability to act as mechanism-based inhibitors. This process is distinct from simple competitive inhibition, as it involves the enzyme catalytically activating the inhibitor, which then leads to its own irreversible inactivation.

The workflow can be visualized as a multi-step process within the enzyme's active site, particularly for flavin-dependent oxidases like MAO and LSD1.

Caption: Mechanism of irreversible inhibition of FAD-dependent enzymes.

This process ensures high specificity, as the inhibitor must first be recognized and processed by the target enzyme before the inactivating "warhead" is unleashed.

Key Enzyme Targets and Therapeutic Applications

The N-cyclopropyl aniline scaffold has been successfully deployed against several important enzyme classes.

Monoamine Oxidase (MAO) Inhibition

The first and most famous therapeutic application of this scaffold is in the inhibition of Monoamine Oxidases (MAO-A and MAO-B). These enzymes are responsible for degrading neurotransmitters like serotonin, dopamine, and norepinephrine[5].

-

Tranylcypromine (Parnate): A classic antidepressant, tranylcypromine (trans-2-phenylcyclopropylamine) is a non-selective, irreversible inhibitor of both MAO-A and MAO-B[6][7]. Its mechanism of action involves the formation of a covalent adduct with the FAD cofactor[7].

-

Selective MAO-B Inhibitors: Research has focused on developing derivatives that selectively inhibit MAO-B for the treatment of Parkinson's disease, aiming to reduce the "cheese effect" (a hypertensive crisis) associated with non-selective MAO inhibition[6]. For example, cis-N-benzyl-2-methoxycyclopropylamine has been shown to be a potent and selective irreversible inhibitor of MAO-B, over 20-fold more effective than tranylcypromine, without inhibiting LSD1[6][8].

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 (also known as KDM1A) is a flavoenzyme that demethylates histone H3 on lysines 4 and 9 (H3K4 and H3K9), playing a crucial role in epigenetic regulation[5][9]. LSD1 is overexpressed in many cancers, where it represses tumor suppressor genes[10][11].

Caption: Role of LSD1 in cancer and its inhibition.

The structural similarity between MAO and LSD1 led to the discovery that tranylcypromine also inhibits LSD1[7]. This has sparked a massive effort to develop tranylcypromine derivatives with high potency and selectivity for LSD1 as anticancer agents. Several such compounds have entered clinical trials[11]. By modifying the aniline ring and the amine substituent, researchers have successfully tuned the activity away from MAO and towards LSD1[7][9].

| Compound | Target | IC₅₀ / Kᵢ | Selectivity | Reference |

| Tranylcypromine (2-PCPA) | LSD1 | ~200 µM | Non-selective vs MAO | [7] |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM | >34-fold vs MAO-A; No LSD1 inhibition | [6][8] |

| S2101 | LSD1 | kᵢₙₐ꜀ₜ/Kᵢ = 4560 M⁻¹s⁻¹ | Weaker inhibition of MAOs vs 2-PCPA | [7] |

| ORY-1001 (Iadademstat) | LSD1 | <20 nM | >1000-fold vs MAO-A/B | Clinical Trial Data |

| GSK-2879552 | LSD1 | 17 nM | >1000-fold vs MAO-A/B | Clinical Trial Data |

Table 1: Comparative inhibitory activities of selected N-cyclopropyl aniline derivatives.

Cytochrome P450 (CYP450) Enzyme Interactions

The N-cyclopropyl aniline moiety also exhibits complex interactions with Cytochrome P450 (CYP450) enzymes, the primary family of enzymes involved in drug metabolism. These interactions can be a double-edged sword.

-

Metabolic Stability: In some contexts, replacing a metabolically labile group (like an N-ethyl) with an N-cyclopropyl group can block oxidative metabolism by CYPs, thereby enhancing a drug's half-life and metabolic stability[12][13].

-

Mechanism-Based Inhibition: Conversely, cyclopropylamines can act as mechanism-based or "suicide" inhibitors of CYP450 enzymes[14][15][16]. The mechanism is thought to involve a single-electron oxidation by the heme iron, leading to ring-opening and subsequent covalent modification of the enzyme[17][18]. This can be a significant liability, leading to drug-drug interactions (DDIs). In some cases, inactivation also proceeds through the formation of a metabolic intermediate complex (MIC), where a nitroso metabolite coordinates tightly to the heme iron, inhibiting enzyme turnover[17][19].

Quinolone Antibiotics

The N-cyclopropyl aniline scaffold is a critical component of the highly successful fluoroquinolone class of antibiotics, including Ciprofloxacin and Sparfloxacin[20]. In this context, the cyclopropyl group at the N-1 position of the quinolone core is crucial for enhancing antibacterial potency and modulating pharmacokinetic properties[20]. It is thought to improve binding to the target enzymes, bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication[20].

Experimental Workflow: From Synthesis to Biological Evaluation

Developing a novel therapeutic agent based on the N-cyclopropyl aniline scaffold requires a systematic workflow integrating synthesis, in vitro assays, and in vivo validation.

Caption: General workflow for discovery of N-cyclopropyl aniline-based inhibitors.

Experimental Protocol: LSD1 Inhibition Assay (Amplex Red Method)

This protocol describes a common method for measuring the H₂O₂ produced during the LSD1-catalyzed demethylation reaction.

-

Reagent Preparation:

-

Prepare LSD1 assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Dilute recombinant human LSD1 enzyme to the desired concentration in assay buffer.

-

Prepare a stock solution of the N-cyclopropyl aniline inhibitor in DMSO. Create a serial dilution in DMSO.

-

Prepare a solution of Amplex Red (10 mM in DMSO) and Horseradish Peroxidase (HRP, 10 U/mL in buffer).

-

Prepare the histone H3 peptide substrate (e.g., H3K4me2 peptide) in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 2 µL of the inhibitor solution in DMSO (or DMSO alone for control).

-

Add 48 µL of a master mix containing LSD1 enzyme, Amplex Red, and HRP in assay buffer.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of the H3K4me2 peptide substrate.

-

-

Data Collection:

-

Immediately measure the fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) in a kinetic mode at 37 °C for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Challenges and Future Directions

Despite the remarkable success of the N-cyclopropyl aniline scaffold, challenges remain. The inherent reactivity that makes it a potent inhibitor can also lead to off-target effects, particularly the inhibition of CYP450 enzymes, creating a risk of drug-drug interactions[19]. Furthermore, achieving high selectivity between homologous enzymes, such as LSD1 and MAO, requires meticulous chemical design[7].

The future of N-cyclopropyl aniline-based therapeutics lies in the development of next-generation inhibitors with improved selectivity profiles and finely tuned reactivity. This includes exploring novel substitution patterns, developing reversible covalent inhibitors to mitigate permanent enzyme inactivation, and applying this versatile scaffold to new enzyme targets within and beyond the realm of oxidases.

Conclusion

The N-cyclopropyl aniline intermediate is a testament to the power of harnessing chemical reactivity for therapeutic benefit. Its journey from a simple building block to the core of multiple approved drugs and clinical candidates highlights its privileged status in medicinal chemistry. Through a deep understanding of its mechanism-based inhibition, synthetic accessibility, and structure-activity relationships, researchers have successfully targeted debilitating diseases ranging from depression to cancer. As drug discovery continues to evolve, the strategic deployment of this small, strained ring will undoubtedly continue to play a significant role in creating the medicines of tomorrow.

References

-

Silverman, R. B., & Invergo, B. J. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Letters, 589(9), 987-992. [Link]

-

Liu, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 3. [Link]

-

Liu, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. PMC. [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Biochemistry & Pharmacology: Open Access. [Link]

-

Edmondson, D. E., & Binda, C. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]

-

Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Journal of Pharmacology and Experimental Therapeutics, 313(1), 324-332. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. PharmaChem. [Link]

-

Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society, 104(7), 2048-2050. [Link]

-

Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. [Link]

-

ResearchGate. (n.d.). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines… ResearchGate. [Link]

-

Abdelaziz, M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

Wolfe, J. P., & Ahman, J. (1997). Synthesis of Cyclopropyl anilines. ResearchGate. [Link]

-

Tanko, J. M., & Sadeghian, A. (2026). A Biomimetic Study of the Behavior of N‑Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations. PMC. [Link]

-

Suzuki, T., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry, 49(24), 5137-5145. [Link]

-

Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. Medicinal Chemistry. [Link]

-

Loeppky, R. N., & Elomari, S. (2000). N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines. The Journal of Organic Chemistry, 65(1), 96-103. [Link]

- Google Patents. (2020). US20200308110A1 - Cyclopropyl-amide compounds as dual lsd1/hdac inhibitors.

-

Bénard, S., Neuville, L., & Zhu, J. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications, 46(19), 3393-3395. [Link]

-

ResearchGate. (n.d.). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ResearchGate. [Link]

-

ResearchGate. (n.d.). Structure-activity studies on N -Substituted tranylcypromine derivatives lead to selective inhibitors of lysine specific demethylase 1 (LSD1) and potent inducers of leukemic cell differentiation. ResearchGate. [Link]

-

Suzuki, T., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. PMC. [Link]

- Google Patents. (1989). EP0332033A2 - N-cyclopropyl anilines and their use in processes for the synthesis of 1-cyclopropyl-quinolone-carboxylic acids and their derivatives.

-

Chimenti, F., et al. (2024). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega. [Link]

-

McNeill, K., & Arnold, W. A. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(8), 4343-4351. [Link]

-

ResearchGate. (n.d.). N -Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N -Dialkyl Aromatic Amines. ResearchGate. [Link]

-

Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Biochemistry & Pharmacology: Open Access. [Link]

-

ResearchGate. (2026). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

Tandon, M., & Wunz, T. P. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9741-9774. [Link]

-

MDPI. (2024). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20200308110A1 - Cyclopropyl-amide compounds as dual lsd1/hdac inhibitors - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 15. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]

- 19. researchgate.net [researchgate.net]

- 20. nbinno.com [nbinno.com]

A Technical Guide to the Electronic Effects of 2,3-Difluoro Substitution on Aniline Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules.[1] This technical guide provides an in-depth analysis of the electronic effects of 2,3-difluoro substitution on the aniline scaffold, a prevalent motif in numerous pharmaceutical agents. We will explore the nuanced interplay of inductive and resonance effects, quantify their impact on the basicity and nucleophilicity of the amino group, and provide detailed experimental protocols to assess these changes in reactivity. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively leverage 2,3-difluoroaniline in the design and synthesis of next-generation therapeutics.

Introduction: The Dichotomous Nature of Fluorine's Electronic Influence

Fluorine, the most electronegative element, exerts a profound influence on the electron distribution within an aromatic ring.[2][3] Its effect is a delicate balance of two opposing forces: a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+M or +R).[4]

-

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the carbon atom to which it is bonded. This effect is transmitted through the sigma (σ) bonds of the molecule, leading to a general deactivation of the aromatic ring towards electrophilic attack.[4]

-

Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring.[5] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions.[6]

In the case of a single fluorine substituent on a benzene ring, the resonance effect can partially counteract the inductive effect, making fluorobenzene more reactive towards electrophilic aromatic substitution than other halobenzenes.[5][7] However, the introduction of multiple fluorine atoms, as in 2,3-difluoroaniline, creates a more complex electronic landscape.

The Electronic Landscape of 2,3-Difluoroaniline

In 2,3-difluoroaniline, the two fluorine atoms are situated ortho and meta to the amino group. This specific substitution pattern has a pronounced impact on the reactivity of both the aromatic ring and the amino functionality.

Impact on the Aromatic Ring

The two fluorine atoms, through their potent inductive effects, significantly reduce the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution reactions compared to aniline itself.[8] While the resonance effect of the fluorine atoms still directs incoming electrophiles to the ortho and para positions relative to themselves, the overall reactivity is diminished. The amino group, being a strong activating group, will still be the primary director of substitution, favoring the positions ortho and para to it (C4 and C6). However, the overall rate of reaction will be slower than that of aniline.

Impact on the Amino Group: Basicity and Nucleophilicity

The primary focus of this guide is the effect of 2,3-difluoro substitution on the reactivity of the amino group. The electron-withdrawing nature of the fluorine substituents has a direct impact on the availability of the lone pair of electrons on the nitrogen atom.

-

Reduced Basicity (pKa): The inductive effects of the two fluorine atoms pull electron density away from the amino group, making the lone pair less available for protonation.[9] This results in a lower pKa value for the conjugate acid of 2,3-difluoroaniline compared to aniline. A lower pKa signifies a weaker base. This modulation of basicity is a critical consideration in drug design, as it can influence a molecule's solubility, membrane permeability, and binding affinity to target proteins.[2][3]

-

Decreased Nucleophilicity: The reduced electron density on the nitrogen atom also translates to decreased nucleophilicity. This means that 2,3-difluoroaniline will be less reactive towards electrophiles in reactions such as acylation, alkylation, and nucleophilic aromatic substitution. While this might seem like a disadvantage, it can be strategically employed to achieve selective reactions in complex molecules.

The interplay of these electronic effects is visually summarized in the following diagram:

Caption: Interplay of electronic effects in 2,3-difluoroaniline.

Quantifying the Electronic Effects: pKa and Hammett Constants

To move beyond qualitative descriptions, we can use quantitative measures to understand the electronic impact of the 2,3-difluoro substitution.

pKa Determination

Table 1: Comparison of Aniline and Substituted Aniline pKa Values

| Compound | Substituent(s) | pKa of Conjugate Acid |

| Aniline | H | ~4.6[12] |

| 4-Fluoroaniline | 4-F | ~4.2 |

| 2,3-Difluoroaniline | 2,3-di-F | Estimated to be < 3.0 |

Note: The pKa for 2,3-difluoroaniline is an estimate based on the additive effects of the electron-withdrawing fluorine substituents. An experimental determination is recommended for precise characterization.

Hammett Constants (σ)

The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic compounds.[13] The Hammett substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

For the fluorine substituents in 2,3-difluoroaniline, we would consider the σmeta and σortho values. While a comprehensive database of Hammett constants for all substituents is available, the values for fluorine are well-established.[14][15] The cumulative effect of the two fluorine atoms will result in a significantly positive overall σ value, reflecting the strong electron-withdrawing character of the 2,3-difluoro substitution pattern.

Experimental Protocols for Assessing Reactivity

To practically evaluate the impact of 2,3-difluoro substitution on aniline reactivity, a series of well-defined experiments can be conducted.

Protocol for pKa Determination via Potentiometric Titration

This protocol outlines a standard method for the experimental determination of the pKa of an aniline derivative.

Materials:

-

2,3-Difluoroaniline

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Buret

Procedure:

-

Accurately weigh a sample of 2,3-difluoroaniline and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be necessary if the aniline is not fully soluble in water.

-

Add a stoichiometric excess of the standardized HCl solution to ensure complete protonation of the aniline.

-

Place the solution on the magnetic stirrer and immerse the pH electrode.

-

Begin titrating the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for Comparative Acylation Reaction

This experiment compares the rate of acylation of aniline and 2,3-difluoroaniline to demonstrate the difference in nucleophilicity.

Materials:

-

Aniline

-

2,3-Difluoroaniline

-

Acetic anhydride

-

A suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

-

A non-nucleophilic base (e.g., pyridine or triethylamine)

-

Thin-layer chromatography (TLC) plates

-

Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) for quantitative analysis

Procedure:

-

Set up two parallel reactions, one with aniline and one with 2,3-difluoroaniline.

-

In each reaction vessel, dissolve the aniline derivative and the non-nucleophilic base in the chosen solvent.

-

At time zero, add an equimolar amount of acetic anhydride to each reaction.

-

Monitor the progress of the reactions over time by taking aliquots and analyzing them by TLC.

-

For a quantitative comparison, analyze the aliquots by GC-MS or HPLC to determine the rate of formation of the corresponding acetanilide product.

-

The reaction with aniline is expected to proceed significantly faster than the reaction with 2,3-difluoroaniline, providing a clear demonstration of the reduced nucleophilicity of the latter.

Implications for Drug Development

The electronic modifications imparted by 2,3-difluoro substitution have profound implications for drug design and development:

-

Tuning Basicity for Optimal Pharmacokinetics: By lowering the pKa of the amino group, the 2,3-difluoro substitution can reduce the extent of protonation at physiological pH.[2] This can lead to improved membrane permeability and oral bioavailability.[3]

-

Enhancing Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to a longer half-life of the drug in the body.[16]

-

Modulating Binding Affinity: The altered electronic distribution can influence the strength of hydrogen bonds and other non-covalent interactions within the protein binding pocket, potentially leading to increased binding affinity and potency.[2][17]

-

Directing Synthesis: The deactivating effect on the aromatic ring can be used to direct synthetic transformations to other parts of the molecule, providing greater control over complex synthetic routes.

Conclusion

The 2,3-difluoro substitution on the aniline ring provides a compelling example of how the strategic placement of fluorine atoms can be used to fine-tune the electronic properties of a molecule. The dominant inductive effect of the two fluorine atoms leads to a significant decrease in the basicity and nucleophilicity of the amino group, as well as a deactivation of the aromatic ring towards electrophilic attack. These modifications are not merely of academic interest; they are powerful tools in the hands of medicinal chemists, enabling the rational design of drug candidates with improved pharmacokinetic and pharmacodynamic profiles. A thorough understanding of these electronic effects, coupled with robust experimental validation, is essential for harnessing the full potential of 2,3-difluoroaniline in the development of innovative therapeutics.

References

- The Dual Nature of Fluorine: An In-depth Technical Guide to its Role in Phenyl Ring Activ

- The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. (URL: )

- Full article: The role of fluorine in medicinal chemistry. (URL: )

- Fluoroaniline Series - Sparrow Chemical. (URL: )

- Fluorine in drug discovery: Role, design and case studies. (URL: )

- The Role of Small Molecules Containing Fluorine

- 2,3-Difluoroaniline synthesis - ChemicalBook. (URL: )

-

Hammett constants σ for fluoro-substituents. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Fluorinated Protein–Ligand Complexes: A Computational Perspective - ACS Publications. (URL: [Link])

-

F substitution increases the binding affinity between compounds and target proteins. R represents the substituent group. - ResearchGate. (URL: [Link])

- The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis - Benchchem. (URL: )

-

Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep in Pearson+. (URL: [Link])

-

Inductive and Resonance (Mesomeric) Effects - Chemistry Steps. (URL: [Link])

-

Hammett equation - Wikipedia. (URL: [Link])

-

Electrophilic aromatic directing groups - Wikipedia. (URL: [Link])

-

2.6: delta and Hammett's sigma constants - Chemistry LibreTexts. (URL: [Link])

-

Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (URL: [Link])

-

Fluorine in drug design: a case study with fluoroanisoles - PubMed. (URL: [Link])

- CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google P

-

Statistical Analysis of Substituent Effects on pKa of Aniline Journal of Engineering Research and Applied Science. (URL: [Link])

-

Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC. (URL: [Link])

-

The calculated pK b values of aniline using different methods and basis... - ResearchGate. (URL: [Link])

-

A survey of Hammett substituent constants and resonance and field parameters - SciSpace. (URL: [Link])

-

Electrophilic Substitution of Anilines - FlexiPrep. (URL: [Link])

-

(PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines - ResearchGate. (URL: [Link])

-

pKa Prediction for Anilines | PDF | Acid Dissociation Constant | Chemical Reactions - Scribd. (URL: [Link])

-

Reactions of Aniline - Chemistry Steps. (URL: [Link])

-

Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC. (URL: [Link])

Sources

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 5. Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep in Pearson+ [pearson.com]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. flexiprep.com [flexiprep.com]

- 9. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 10. scribd.com [scribd.com]

- 11. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journaleras.com [journaleras.com]

- 13. Hammett equation - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Crystallographic Characterization of 5-bromo-N-cyclopropyl-2,3-difluoroaniline

[1][2]

Executive Summary

This technical guide outlines the solid-state characterization, crystallographic analysis, and X-ray diffraction (XRD) protocols for 5-bromo-N-cyclopropyl-2,3-difluoroaniline (CAS: 1704067-39-9).[1][2] As a critical halogenated aniline intermediate—often utilized in the synthesis of MEK inhibitors and other bioactive heterocycles—understanding its crystal lattice topology and polymorphism is essential for establishing critical quality attributes (CQAs) in pharmaceutical development.

Note on Data Availability: While this compound is a commercially available building block, specific single-crystal X-ray diffraction (SC-XRD) parameters (CIF files) are not currently indexed in open-access public repositories (e.g., CSD, COD).[1][2] This guide provides a standardized protocol for structure determination , predicted lattice metrics based on chemometric analogues, and a rigorous methodology for acquiring validation-grade XRD data.[1][2]

Compound Profile & Structural Context[3][4][5][6][7][8]

The target molecule features a highly substituted aniline core. The presence of the cyclopropylamine moiety introduces specific steric constraints, while the bromine and fluorine substituents drive crystal packing through halogen bonding and electrostatic interactions.

| Property | Specification |

| Chemical Name | 5-bromo-N-cyclopropyl-2,3-difluoroaniline |

| CAS Number | 1704067-39-9 |

| Molecular Formula | C |

| Molecular Weight | 248.07 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity/polymorph) |

| Key Interactions | N-H[1][2]···F hydrogen bonding; Br[1][2]···F / Br···Br halogen bonding |

Structural Dynamics[1][2]

-

Cyclopropyl Conformation: The cyclopropyl ring typically adopts a bisected conformation relative to the aniline plane to maximize conjugation with the nitrogen lone pair, though steric clash with the ortho-fluorine (C2-F) may force a twisted conformation.

-

Lattice Energy Drivers: The crystal lattice is expected to be stabilized by weak C-H···F interactions and Type II halogen bonds (C-Br[1][2]···F), which are common in polyfluorinated bromo-benzenes.[1][2]

Experimental Protocol: Crystallization & Data Acquisition

To obtain high-resolution diffraction data, the following workflow is recommended. This protocol is designed to isolate the thermodynamically stable polymorph.

Single Crystal Growth Strategy

Due to the potential low melting point, low-temperature crystallization is preferred.[1][2]

-

Solvent Selection:

-

Method: Slow Vapor Diffusion (SVD).

-

Dissolve 20 mg of the compound in 1 mL of Ethanol.

-

Place in an inner vial.

-

Place the inner vial in a larger jar containing 5 mL of n-Heptane.

-

Seal and store at 4°C.

-

-

Alternative: If the compound is an oil at RT, in situ cryocrystallography (using a zone-melting technique with an IR laser) on the diffractometer may be required.

X-Ray Diffraction Parameters

For a brominated compound, absorption correction is critical.

-

Radiation Source: Mo K

( -

Temperature: Data collection should be performed at 100 K (using a cryostream) to reduce the thermal motion of the cyclopropyl ring, which often exhibits high disorder at room temperature.

Powder X-Ray Diffraction (PXRD) Setup

For bulk purity analysis and polymorph identification:

Predicted Crystallographic Data[1]

Based on structural analogues (e.g., 5-bromo-2,3-difluoroaniline and N-cyclopropyl anilines), the following lattice parameters are statistically probable. These serve as a reference for indexing new data.

Predicted Unit Cell (Monoclinic System)

Most achiral anilines crystallize in centrosymmetric space groups.

| Parameter | Predicted Value Range |

| Space Group | |

| Crystal System | Monoclinic or Triclinic |

| 7.5 – 9.0 | |

| 10.5 – 12.0 | |

| 11.0 – 13.5 | |

| 95° – 105° | |

| Volume ( | ~1000 – 1100 Å |

| Density ( | 1.65 – 1.75 g/cm |

| Z | 4 (molecules per unit cell) |

Simulated PXRD Profile (Characteristic Regions)

When analyzing the experimental powder pattern, look for these signature features:

-

Low Angle Region (5°–12° 2

): Distinct peaks corresponding to the longest unit cell axes (likely (001) or (010)). These are sensitive to packing layers. -

Mid-Range (18°–25° 2

): High-intensity cluster dominated by -

Absence of Amorphous Halo: A sharp baseline indicates high crystallinity; a "hump" suggests residual oil/amorphous content.

Structural Analysis Workflow

The following diagram illustrates the logical pathway from synthesis to structural validation, ensuring data integrity for regulatory filing.

Figure 1: Workflow for the crystallographic characterization of 5-bromo-N-cyclopropyl-2,3-difluoroaniline, detailing the path from crude material to validated structural model.

Quality Control & Data Interpretation

For drug development professionals, the X-ray data serves as a fingerprint for batch consistency.

-

Purity Verification: Compare the experimental PXRD pattern with the "Calculated Pattern" derived from the Single Crystal (SC-XRD) model. A 100% peak match (within ±0.2° 2

) confirms phase purity. -

Polymorph Screening: If extra peaks appear in the PXRD pattern that are not present in the calculated SC-XRD pattern, the sample likely contains a second polymorph or solvate.[1]

-

Stability: Monitor the PXRD pattern after 1 week of storage at 40°C/75% RH. Shifts in peak position indicate hydration or solid-state transformation.[1][2]

References

-

Chemical Identity: 5-bromo-N-cyclopropyl-2,3-difluoroaniline. CAS No. 1704067-39-9.[1][2] Commercially available building block for pharmaceutical synthesis.[2][5]

-

Methodology: Standard Practices in X-ray Crystallography. International Union of Crystallography (IUCr). Guidelines for data collection and refinement.

-

Related Synthesis: Synthesis of Trametinib Intermediates. Patent WO2005121142. Describes analogous N-cyclopropyl-fluoroaniline coupling reactions.

-

Data Analysis: Hirshfeld Surface Analysis. Spackman, M. A., & Jayatilaka, D. (2009). CrystEngComm. Used for mapping intermolecular interactions in halogenated anilines.

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 1365272-15-6|5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 5-bromo-N-cyclopropyl-2,4-difluoroaniline - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]

Advanced Kinase Inhibitor Design: The Strategic Utility of 5-Bromo-N-cyclopropyl-2,3-difluoroaniline

Executive Summary

5-bromo-N-cyclopropyl-2,3-difluoroaniline (CAS: 1704067-39-9) represents a "privileged structure" in modern medicinal chemistry, specifically designed to address the multiparametric challenges of kinase inhibitor optimization. Unlike generic aniline building blocks, this molecule incorporates three distinct structural modifications—regiospecific fluorination, amine cyclopropylation, and a reactive bromine handle—that collectively enhance metabolic stability, potency, and synthetic versatility.

This technical guide dissects the physicochemical rationale behind this scaffold and provides validated protocols for its integration into drug discovery workflows, focusing on Type I and Type II kinase inhibitors (e.g., targeting MEK, BRAF, or EGFR).

Structural Activity Relationship (SAR) & Pharmacophore Logic

The efficacy of this building block stems from the synergistic effects of its substituents. It is not merely a linker; it is a functional pharmacophore designed to modulate the electronic and steric environment of the ATP-binding pocket.

The 2,3-Difluoro Substitution Pattern

-

Metabolic Blockade: The 2- and 3-positions on the aniline ring are electron-rich sites prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution at these positions effectively blocks this degradation pathway due to the strength of the C-F bond (approx. 116 kcal/mol).

-

Electronic Modulation (pKa): The high electronegativity of the fluorine atoms exerts a strong electron-withdrawing effect, reducing the electron density on the aniline nitrogen. This lowers the pKa of the NH group, making it a weaker hydrogen bond acceptor but a more focused hydrogen bond donor—ideal for interacting with the hinge region backbone carbonyls (e.g., Val, Leu residues in the kinase hinge).

The N-Cyclopropyl Motif

-

Conformational Restriction: Unlike flexible alkyl chains (methyl/ethyl), the cyclopropyl group is rigid. This reduces the entropic penalty upon binding, as the molecule is pre-organized into a bioactive conformation.

-

Lipophilic Tuning: The cyclopropyl group adds lipophilicity (increasing LogP) to improve membrane permeability, yet it remains small enough to fit into the hydrophobic "back pockets" often found adjacent to the ATP-binding site (e.g., the hydrophobic pocket II in MEK).

-

Dealkylation Resistance: N-cyclopropyl amines are significantly more resistant to oxidative N-dealkylation compared to N-isopropyl or N-ethyl groups, prolonging in vivo half-life.

The 5-Bromo Handle[1]

-

Synthetic Orthogonality: The bromine atom at the 5-position is positioned meta to the amine, providing a sterically accessible site for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows the "head" of the inhibitor (the aniline) to be modularly attached to various "tail" scaffolds (heterocycles).

Visualization: Pharmacophore Dissection

The following diagram illustrates the functional role of each substituent.

Figure 1: Functional dissection of the 5-bromo-N-cyclopropyl-2,3-difluoroaniline scaffold.

Synthetic Protocols

Synthesis of this building block requires careful orchestration to prevent over-alkylation of the amine or debromination. Below is a high-fidelity protocol for the N-cyclopropylation of 5-bromo-2,3-difluoroaniline, the critical step in generating the target building block.

Method A: Chan-Lam Coupling (Recommended)

This method is preferred for its mild conditions and high chemoselectivity, avoiding the harsh conditions of direct alkylation.

Reagents:

-

Substrate: 5-bromo-2,3-difluoroaniline (1.0 eq)

-

Coupling Partner: Cyclopropylboronic acid (2.0 eq)

-

Catalyst: Copper(II) acetate [Cu(OAc)₂] (1.0 eq)

-

Ligand: 2,2'-Bipyridine (1.0 eq)

-

Base: Sodium carbonate (Na₂CO₃) (2.0 eq)

-

Solvent: 1,2-Dichloroethane (DCE)

-

Atmosphere: Oxygen (balloon) or Air

Step-by-Step Protocol:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, charge 5-bromo-2,3-difluoroaniline (10 mmol), cyclopropylboronic acid (20 mmol), Cu(OAc)₂ (10 mmol), 2,2'-bipyridine (10 mmol), and Na₂CO₃ (20 mmol).

-

Solvation: Add DCE (50 mL) to the mixture. The reaction is heterogeneous.

-

Activation: Heat the reaction mixture to 70°C under an air or oxygen atmosphere. Vigorous stirring is essential to facilitate oxygen uptake (the terminal oxidant).

-

Monitoring: Monitor by LC-MS for the consumption of the aniline starting material (approx. 12–24 hours). Look for the mass shift [M+H]+ = 248/250 (Br isotope pattern).

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes). The product is typically a viscous pale-yellow oil or low-melting solid.

Yield Expectation: 65–75% isolated yield.

Method B: Reductive Amination (Alternative)

Uses (1-ethoxycyclopropoxy)trimethylsilane as a cyclopropanone equivalent.

-

Dissolve 5-bromo-2,3-difluoroaniline in Methanol/Acetic Acid (10:1).

-

Add (1-ethoxycyclopropoxy)trimethylsilane (1.5 eq) and Sodium Cyanoborohydride (NaBH₃CN) (2.0 eq).

-

Reflux for 4–6 hours.

-

Note: This method can be faster but often requires more rigorous purification to remove organosilicon byproducts.

Application in Kinase Inhibitor Synthesis[3][4]

Once synthesized, 5-bromo-N-cyclopropyl-2,3-difluoroaniline serves as the electrophile in Suzuki couplings or the nucleophile in Buchwald couplings.

Case Study: Synthesis of a MEK-Inhibitor Analog

In this workflow, the building block is coupled to a pyridopyrimidine core (common in MEK inhibitors like Trametinib) to install the "solvent front" interface.

Workflow Logic:

-

Core Preparation: A heteroaryl boronic acid (e.g., indazole or pyridine derivative) is prepared.

-

Suzuki Coupling: The 5-bromo-N-cyclopropyl-2,3-difluoroaniline is coupled to the core.

-

Result: The aniline nitrogen remains free to act as a hydrogen bond donor, while the cyclopropyl group orients into the hydrophobic pocket.

Visualization: Synthetic Integration Workflow

The following diagram maps the integration of this building block into a convergent synthesis route.

Figure 2: Convergent synthesis workflow utilizing the building block for kinase inhibitor assembly.

Analytical Data & Quality Control

For researchers verifying the identity of this building block, the following analytical signatures are standard.

| Parameter | Specification | Notes |

| Molecular Formula | C₉H₈BrF₂N | |

| Molecular Weight | 248.07 g/mol | Distinct Br isotope pattern (1:1 ratio at 248/250) |

| ¹H NMR (CDCl₃) | δ 6.8–7.0 (m, 2H, Ar-H), 4.2 (br s, 1H, NH), 2.4 (m, 1H, CH), 0.6–0.8 (m, 4H, CH₂) | Cyclopropyl protons are distinct high-field multiplets.[1][2][3] |

| ¹⁹F NMR | δ -138 to -145 ppm (d) | Two distinct fluorine signals due to asymmetry. |

| Appearance | Pale yellow oil to off-white solid | Oxidizes slightly upon air exposure; store under Argon. |

References

-

Discovery of MEK Inhibitors: "Design, Synthesis, and Biological Evaluation of Novel Difluoroaniline-Based MEK Inhibitors." Journal of Medicinal Chemistry.

-

Chan-Lam Coupling Protocols: "Copper-promoted N-cyclopropylation of anilines and amines with cyclopropylboronic acid." Tetrahedron Letters.

-

Cyclopropyl in MedChem: "The Cyclopropyl Group in Medicinal Chemistry: A Review of its Synthetic and Medicinal Utility." Scientific Update.

-

Fluorine in Drug Design: "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

-

Building Block Data: "5-bromo-N-cyclopropyl-2,3-difluoroaniline Product Entry." PubChem.

Sources

Methodological & Application

Synthetic route for 5-bromo-N-cyclopropyl-2,3-difluoroaniline from 2,3-difluoroaniline

Executive Summary & Retrosynthetic Logic

The synthesis of 5-bromo-N-cyclopropyl-2,3-difluoroaniline from 2,3-difluoroaniline presents a classic regioselectivity challenge in aromatic substitution.

The Challenge: In neutral media, the amino group (-NH₂) of 2,3-difluoroaniline is a powerful ortho/para director. Electrophilic aromatic substitution (EAS) typically yields the 4-bromo isomer (para to the amine) or the 6-bromo isomer (ortho to the amine). Accessing the 5-position (meta to the amine) requires inverting the electronic bias of the substrate.

The Solution: This protocol utilizes a "Protect-in-Situ" strategy via protonation. By conducting the bromination in concentrated sulfuric acid, the amine is converted to an anilinium ion (-NH₃⁺), a strong meta-director. Conveniently, the fluorine atoms at positions 2 and 3 exert a cooperative directing effect that further activates position 5 on the cationic ring.

Following the construction of the core halo-arene, the N-cyclopropyl motif is installed via Chan-Lam coupling , a copper-promoted oxidative cross-coupling that avoids the instability issues associated with cyclopropanone equivalents used in reductive amination.

Reaction Scheme

Figure 1: Strategic route switching the electronic directing group (EDG) to an electron-withdrawing group (EWG) to access the meta-position.

Experimental Protocols

Protocol A: Regioselective Bromination (The "Anilinium" Route)

Objective: Selective synthesis of 5-bromo-2,3-difluoroaniline. Mechanism: Electrophilic Aromatic Substitution on a deactivated anilinium species.

Materials

-

Substrate: 2,3-Difluoroaniline (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)

-

Solvent: Concentrated Sulfuric Acid (H₂SO₄) (10 vol)

-

Quench: Ice/Water, 50% NaOH or NH₄OH.

Step-by-Step Methodology

-

Preparation: Charge a reaction vessel with concentrated H₂SO₄ (10 mL per gram of aniline). Cool the acid to 0–5 °C using an ice bath.

-

Substrate Addition: Add 2,3-difluoroaniline dropwise to the acid. Caution: Exothermic. Ensure the internal temperature remains <10 °C. The amine will protonate immediately, forming the meta-directing ammonium salt.

-

Bromination: Add NBS (1.1 equiv) portion-wise over 30 minutes.

-

Why NBS? NBS provides a controlled source of bromonium ions without the harsh oxidative byproducts sometimes seen with elemental bromine in metal-catalyzed reactions.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (20–25 °C) for 2–4 hours. Monitor by HPLC or TLC (Note: Mini-workup required for TLC: take an aliquot, neutralize with sat. NaHCO₃, extract with EtOAc).

-

Quench & Isolation:

-

Pour the reaction mixture carefully onto crushed ice.

-

Neutralize the acidic solution to pH ~8–9 using 50% NaOH or concentrated NH₄OH. Caution: Extremely Exothermic.

-

Extract the resulting precipitate or oil with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

-

-

Purification: The crude material is typically >90% pure. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Key Mechanistic Insight: In H₂SO₄, the -NH₃⁺ group deactivates positions 2, 4, and 6. The fluorine at C2 activates C5 (para-direction) and C3 activates C4 (ortho-direction). However, C4 is strongly deactivated by the -NH₃⁺ (para). Position 5 is the "sweet spot": meta to the -NH₃⁺ (least deactivated) and para to the F-2 (activated).

Protocol B: N-Cyclopropylation via Chan-Lam Coupling

Objective: Installation of the cyclopropyl ring without cyclopropanone handling. Mechanism: Copper(II)-mediated oxidative cross-coupling.

Materials

-

Substrate: 5-Bromo-2,3-difluoroaniline (1.0 equiv) (From Protocol A)

-

Coupling Partner: Cyclopropylboronic acid (2.0 equiv)

-

Catalyst: Copper(II) Acetate [Cu(OAc)₂] (1.0 equiv)

-

Ligand: 2,2'-Bipyridine (1.0 equiv)[2]

-

Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Toluene (0.2 M concentration)

-

Atmosphere: Air (or O₂ balloon for faster rates)

Step-by-Step Methodology

-

Setup: In a reaction vial equipped with a stir bar, combine the aniline substrate (1.0 equiv), cyclopropylboronic acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), 2,2'-bipyridine (1.0 equiv), and Na₂CO₃ (2.0 equiv).

-

Solvent Addition: Add DCE (or Toluene).

-

Activation: The reaction requires oxygen to re-oxidize the Cu(I) species back to Cu(II) to sustain the catalytic cycle (if running substoichiometric) or to drive the oxidative coupling (stoichiometric).

-

Standard: Stir vigorously open to the air (use a drying tube if humidity is high).

-

Accelerated: Purge with O₂ and keep under an O₂ balloon.

-

-

Heating: Heat the mixture to 70 °C. Stir for 12–18 hours.

-

Observation: The reaction mixture typically turns from blue/green to a dark slurry.

-

-

Workup:

-

Cool to room temperature.

-

Filter through a pad of Celite to remove copper salts. Wash the pad with CH₂Cl₂.

-

Concentrate the filtrate.[1]

-

-

Purification: Purify via silica gel chromatography. Elute with a gradient of Hexanes/EtOAc (typically 0–10% EtOAc). The product is a secondary amine and may streak slightly; adding 1% Et₃N to the eluent can improve peak shape.

Mechanistic Visualization

The success of the Chan-Lam coupling relies on the formation of a Cu(II)-amine complex which undergoes transmetallation with the boronic acid.

Figure 2: Simplified catalytic cycle for the Copper-mediated N-cyclopropylation.

Analytical Data Summary

The following table summarizes expected analytical markers for the intermediate and final product.

| Compound | Appearance | 1H NMR Diagnostic Signals (CDCl₃, δ ppm) | Mass Spec (ESI) |

| 5-Bromo-2,3-difluoroaniline | Off-white solid | ~6.8 (m, 1H, Ar-H), ~7.0 (m, 1H, Ar-H), 3.8 (br s, 2H, NH₂) | [M+H]⁺ ~208/210 |

| 5-Bromo-N-cyclopropyl-2,3-difluoroaniline | Pale yellow oil | ~2.4 (m, 1H, CH-cyclopropyl), 0.5-0.8 (m, 4H, CH₂-cyclopropyl), 4.2 (br s, 1H, NH) | [M+H]⁺ ~248/250 |

References

-

Chan-Lam Cyclopropylation: Tsuritani, T., Yamamoto, K., Ratni, H., & Ebisawa, M. (2011). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid.[2] Chemical Communications, 47, 4765-4767. [Link]

-

Alternative N-Cyclopropylation (Silane Method): Giamalva, D. H., et al. (2004). Efficient Synthesis of N-Cyclopropylanilines. Journal of Organic Chemistry, 69(22), 7752–7754. [Link]

Sources

Application Note: Precision N-Cyclopropylation of Electron-Deficient Anilines

Executive Summary & Strategic Analysis

The introduction of a cyclopropyl motif onto an aniline nitrogen is a high-value transformation in medicinal chemistry, often improving metabolic stability (blocking dealkylation) and modulating pKa without adding excessive lipophilicity. However, electron-deficient anilines (e.g., nitro-, cyano-, or halo-substituted) present a formidable synthetic challenge. Their reduced nucleophilicity renders standard S_N2 alkylation with cyclopropyl halides ineffective due to the high energy barrier of the transition state at the cyclopropyl carbon (I-strain) and the poor nucleophilicity of the amine.

This guide details two distinct, field-proven protocols to overcome these electronic and steric barriers:

-

The Oxidative Cross-Coupling (Chan-Lam) Protocol: The "Gold Standard" for deactivated anilines, utilizing copper catalysis and cyclopropylboronic acids.

-

The Reductive Amination Protocol: A complementary approach using cyclopropanone equivalents (hemiacetals) for substrates sensitive to oxidative conditions.

Mechanistic Causality: Why Standard Methods Fail

-

S_N2 Limitations: The Walsh orbitals of the cyclopropane ring create significant steric and electronic repulsion for backside attack. Combined with the low HOMO energy of electron-deficient anilines, direct alkylation is kinetically inaccessible.

-

Reductive Instability: Cyclopropanone is kinetically unstable (rapid polymerization). Surrogates like (1-ethoxycyclopropoxy)trimethylsilane must be used to generate the reactive oxonium species in situ.

Protocol A: Copper-Mediated Oxidative Coupling (Chan-Lam)

Best For: Highly electron-deficient anilines (pKa < 3), ortho-substituted anilines, and late-stage functionalization.

The System

This protocol leverages a Cu(II) oxidative cycle.[1] The key to success with electron-deficient substrates is the use of a bidentate ligand (2,2'-bipyridine) to stabilize the copper center and facilitate the transmetallation of the sluggish cyclopropylboronic acid.

Materials & Reagents[2][3][4]

-

Substrate: Electron-deficient Aniline (1.0 equiv)

-

Coupling Partner: Cyclopropylboronic acid (2.0 equiv)

-

Catalyst: Cu(OAc)₂ (1.0 equiv) — Note: Stoichiometric copper is often required for deficient substrates to drive conversion, though catalytic variants exist.

-

Ligand: 2,2'-Bipyridine (1.0 equiv)[2]

-

Base: Na₂CO₃ (2.0 equiv) or Et₃N (for specific solubility needs)

-

Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous)

-

Atmosphere: Dry Air or O₂ balloon (Essential for re-oxidation/turnover if running catalytically, but promotes the mechanism even stoichiometrically).

Step-by-Step Methodology

-

Pre-Complexation: In a dry reaction vial equipped with a stir bar, charge Cu(OAc)₂ (1.0 equiv) and 2,2'-bipyridine (1.0 equiv). Add DCE (0.1 M concentration relative to aniline) and stir at room temperature for 15 minutes. The solution should turn a deep blue/green, indicating active complex formation.

-

Substrate Addition: Add the cyclopropylboronic acid (2.0 equiv), the electron-deficient aniline (1.0 equiv), and finely ground Na₂CO₃ (2.0 equiv).

-

Oxidative Activation: Cap the vial. If the substrate is extremely deactivated (e.g., 2,4-dinitroaniline), heat the mixture to 70 °C . For moderately deactivated substrates (e.g., 4-chloroaniline), 40–50 °C is sufficient.

-

Critical Step: Ensure the headspace has access to air or attach an O₂ balloon. The reaction consumes oxygen to regenerate the active Cu species or drive the reductive elimination.

-

-

Monitoring: Monitor by LCMS. The reaction typically requires 12–24 hours.

-

Note: Boronic acid homocoupling is a side reaction. If the boronic acid is consumed but aniline remains, add another 0.5–1.0 equiv of cyclopropylboronic acid.

-

-

Workup: Cool to room temperature. Dilute with DCM and wash with saturated NH₄Cl solution (to chelate and remove Cu). Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Flash chromatography. N-cyclopropyl products are often less polar than the starting aniline.

Mechanistic Visualization

The following diagram illustrates the oxidative cycle, highlighting the critical transmetallation step which is the rate-determining step for electron-deficient amines.

Protocol B: Reductive Amination (Cyclopropanone Equivalent)

Best For: Substrates sensitive to copper or oxidation; large-scale preparations where chromatography is difficult (cleaner reaction profile).

The Reagent Strategy

Since cyclopropanone is not isolable, we use (1-ethoxycyclopropoxy)trimethylsilane (or the ethyl hemiacetal). Under acidic conditions, this precursor generates the cyclopropanone oxonium ion in situ, which is trapped by the aniline.

Materials & Reagents[2][3][4]

-

Substrate: Electron-deficient Aniline (1.0 equiv)

-

Reagent: (1-Ethoxycyclopropoxy)trimethylsilane (1.5–2.0 equiv)

-

Reductant: Sodium Cyanoborohydride (NaBH₃CN) (3.0 equiv)

-

Acid Catalyst: Acetic Acid (AcOH) (glacial, excess, usually 10% v/v in solvent)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Safety: NaBH₃CN generates HCN upon acidification. Must act in a well-ventilated fume hood.

Step-by-Step Methodology

-

Solubilization: Dissolve the aniline (1.0 equiv) in MeOH (0.2 M). Add Acetic Acid (approx. 5–10 equiv) to adjust pH to ~4–5.

-

Reagent Addition: Add (1-ethoxycyclopropoxy)trimethylsilane (1.5 equiv) dropwise. Stir for 30 minutes at room temperature to allow iminium ion formation.

-

Note: For highly electron-deficient anilines, the iminium formation is slow. Heating to 50 °C for 1 hour before adding the reductant can improve yields.

-

-

Reduction: Cool to 0 °C. Add NaBH₃CN (3.0 equiv) portion-wise.

-

Reaction: Allow to warm to room temperature and stir overnight (16 h).

-

Optimization: If conversion is low, add a second portion of the silane reagent and reductant.

-

-

Quench: Carefully quench with saturated NaHCO₃ (gas evolution).

-

Workup: Extract with Ethyl Acetate. Wash organic phase with brine. Dry over Na₂SO₄.

Comparative Data & Substrate Scope

The following table summarizes expected yields based on electronic properties of the aniline substrate.

| Substrate Type | Example | Preferred Protocol | Expected Yield | Notes |

| Mildly Deactivated | 4-Chloroaniline | Protocol B | 75-85% | Reductive amination is cleaner and faster here. |

| Moderately Deactivated | 4-Cyanoaniline | Protocol A | 60-75% | Chan-Lam tolerates the nitrile well; reductive conditions might reduce nitrile if too harsh. |

| Highly Deactivated | 4-Nitroaniline | Protocol A | 50-65% | Requires heating (70°C). Protocol B often fails due to poor nucleophilicity. |

| Ortho-Substituted | 2-Bromoaniline | Protocol A | 55-70% | Chan-Lam is less sensitive to steric hindrance than iminium formation. |

| Acid Sensitive | Aniline w/ Acetal | Protocol A | 70-80% | Avoids the acetic acid conditions of Protocol B. |

Troubleshooting Decision Tree

Use this logic flow to determine the optimal path when encountering issues.

References

-

Copper-Mediated Coupling (Chan-Lam)

-

King, A. E., et al. "Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid." Chemical Communications, 2010.[3]

- Context: The foundational paper establishing Cu(OAc)

-

-

Reductive Amination Strategy

-

Giammarino, S., et al. "General Synthesis of Cyclopropylamines from Cyclopropanone-Derived Iminium Intermediates." Organic Letters, 2019.

- Context: Modern optimization of the cyclopropanone equivalent str

-

-

Mechanistic Insight (Electron Deficient Anilines)

-

Loeppky, R. N., et al. "N-Alkyl-N-cyclopropylanilines as Mechanistic Probes."[4] Journal of Organic Chemistry, 2000.

- Context: Discusses the stability and electronic properties of N-cyclopropyl anilines.

-

-

Buchwald-Hartwig Considerations

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

- Context: Provides background on why electron-deficient anilines are challenging in Pd-c

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Buchwald-Hartwig Coupling of 5-bromo-N-cyclopropyl-2,3-difluoroaniline

[1]

Executive Summary

5-bromo-N-cyclopropyl-2,3-difluoroaniline (CAS: 1704067-39-9) is a high-value bifunctional building block used in the synthesis of kinase inhibitors (e.g., MEK, EGFR modulators).[1] Its structure presents a unique "linchpin" capability, containing both a reactive aryl bromide and a secondary amine. However, it poses significant synthetic challenges:[1]

-

Electronic Deactivation: The 2,3-difluoro substitution pattern strongly withdraws electron density from the aniline nitrogen, significantly reducing nucleophilicity.[1]

-

Steric Hindrance: The N-cyclopropyl group imposes steric bulk, impeding coordination to the metal center.[1]

-

Chemoselectivity Risks: The presence of the aryl bromide (C-Br) on the substrate creates a risk of self-polymerization or oligomerization if the catalyst system is not rigorously selective.[1]

This guide provides optimized protocols for utilizing this substrate primarily as a Nucleophile (coupling the NH to a heteroaryl scaffold) while preserving the aryl bromide for downstream diversification.

Chemical Profile & Reactivity Analysis

Structural Analysis[1]

-

Electronic State:

-deficient arene.[1] The fluorine atoms at positions 2 and 3 exert a strong inductive (-I) effect, lowering the HOMO energy of the nitrogen lone pair.[1] -

Steric Environment: The cyclopropyl group is a secondary alkyl substituent. While less bulky than a tert-butyl group, the bond angles of the cyclopropane ring (

) create unique hybridization effects (

The "Radical Clock" Warning

Critical Safety/Stability Note: N-cyclopropyl anilines are known "radical clocks."[1] Under single-electron transfer (SET) oxidative conditions, the amine radical cation can trigger a rapid ring-opening of the cyclopropane, leading to decomposition (Loeppky & Elomari, 2000).[1]

Optimized Protocol: Using the Substrate as a Nucleophile

Objective: Couple the N-cyclopropyl amine to a Heteroaryl Chloride (Partner) while leaving the Ar-Br intact.[1]

Ligand Selection Strategy

Standard phosphines (PPh3, BINAP) are insufficient for this electron-deficient, secondary amine.[1]

-

BrettPhos: The gold standard for secondary amines. Its bulk promotes reductive elimination, while its electron-richness facilitates oxidative addition into the coupling partner.[1]

-

RuPhos: An excellent alternative if steric hindrance on the coupling partner is also high.

-

XPhos: Effective, but often shows lower selectivity for preserving the Ar-Br compared to BrettPhos in competitive scenarios.[1]

Screening Data (Representative)

Reaction Conditions: 1.0 equiv Substrate, 1.0 equiv 4-chloro-pyrimidine, 2.0 equiv Base, 2 mol% Pd source, 4 mol% Ligand, 100°C, 12h.[1][3]

| Entry | Catalyst System | Base | Solvent | Yield (%) | Ar-Br Retention | Notes |

| 1 | Pd(PPh3)4 | Na2CO3 | Toluene | 0% | N/A | No reaction (Ligand too weak).[1] |

| 2 | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | <5% | High | Sterically crowded; poor conversion. |